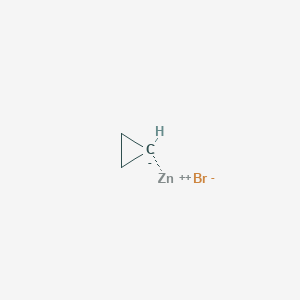
Bromo(cyclopropyl)ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(cyclopropyl)ZINC is a useful research compound. Its molecular formula is C3H5BrZn and its molecular weight is 186.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
Bromo(cyclopropyl)zinc has been utilized extensively in cross-coupling reactions, which are pivotal for constructing complex organic molecules. These reactions often involve the coupling of aryl or alkenyl halides with organometallic reagents:
- Palladium-Catalyzed Reactions : this compound can participate in palladium-catalyzed cross-couplings. For instance, it has been shown to couple effectively with aryl bromides under mild conditions, providing a pathway to synthesize substituted cyclopropanes .
- Cobalt-Catalyzed Couplings : Recent studies have highlighted the use of organozinc reagents like this compound in cobalt-catalyzed difluoroalkylation reactions. These reactions demonstrate high regioselectivity and yield, showcasing the compound's utility in forming complex molecular architectures .
Cyclopropanation Reactions
Cyclopropanation is a significant application of this compound, particularly through the Simmons-Smith reaction:
- Simmons-Smith Reaction : this compound can be employed in the Simmons-Smith cyclopropanation, where it reacts with alkenes to form cyclopropane derivatives. This method is favored for its stereospecificity and ability to generate cyclopropane rings efficiently .
- Stereoselectivity : The use of this compound allows for the controlled introduction of stereochemistry at specific positions within the molecule, which is crucial for synthesizing biologically active compounds .
Synthetic Intermediates
This compound serves as an important intermediate in various synthetic pathways:
- Formation of Cyclopropyl Derivatives : It can be transformed into various cyclopropyl derivatives that are valuable in medicinal chemistry. These derivatives often exhibit unique biological properties and can serve as scaffolds for drug development .
- Building Blocks for Complex Molecules : The compound acts as a building block for synthesizing more complex structures, including those found in natural products and pharmaceuticals .
Case Studies and Research Findings
Several studies illustrate the practical applications of this compound:
- Antitumor Activity : Research has shown that derivatives synthesized using this compound exhibit significant antitumor activity against various cancer cell lines. For example, compounds derived from cyclopropanation reactions have been evaluated for their efficacy against colon and breast cancer cells .
- Functional Group Tolerance : this compound has demonstrated compatibility with various functional groups during synthetic transformations, allowing chemists to introduce diverse functionalities into target molecules without compromising yield or selectivity .
Data Table: Comparison of Applications
| Application Type | Description | Key Benefits |
|---|---|---|
| Cross-Coupling Reactions | Coupling with aryl halides | High regioselectivity |
| Cyclopropanation | Formation of cyclopropane rings | Stereospecificity |
| Synthetic Intermediates | Building blocks for complex molecules | Versatile functional group tolerance |
Analyse Chemischer Reaktionen
Cross-Coupling Reactions
Bromo(cyclopropyl)zinc participates in palladium-catalyzed cross-couplings to form cyclopropane-containing architectures:
Pd-Catalyzed Couplings
| Substrate | Conditions | Product Yield | Reference |
|---|---|---|---|
| Aryl bromides | Pd(OAc)₂, ZnBr₂, THF, 60°C | 73–89% | |
| Heterocyclic triflates | Pd(dba)₂, SPhos, DMA, 80°C | 68% |
These reactions tolerate functional groups (e.g., esters, nitriles) and proceed via oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the organozinc reagent .
Simmons–Smith-Type Cyclopropanation
This compound reacts with alkenes in the presence of diiodomethane (CH₂I₂) or dichloromethane (CH₂Cl₂) to form bicyclic cyclopropanes. The reaction is stereospecific and directed by steric and electronic factors .
Example :
-
Substrate : Cyclohexene
-
Reagent : CH₂I₂, Zn-Cu couple
-
Product : Bicyclo[4.1.0]heptane (norcarane)
Mechanism :
-
generation of a zinc carbenoid (ICH₂ZnI).
-
Concerted [2+1] cycloaddition to the alkene, preserving double-bond geometry .
Stereochemical Control :
-
Hydroxy groups proximal to alkenes direct cyclopropanation cis to themselves via zinc coordination .
-
Steric hindrance favors cyclopropanation on the less substituted face .
Electrophilic Trapping Reactions
This compound reacts with electrophiles to form functionalized cyclopropanes:
| Electrophile | Product | Yield | Conditions | Reference |
|---|---|---|---|---|
| I₂ | Iodocyclopropane | 55% | THF, −20°C | |
| CO₂ | Cyclopropyl carboxylate | 62% | CO₂ atmosphere, RT | |
| RCOCl | Cyclopropyl ketone | 70% | Et₂O, 0°C |
Tandem Reactions
This compound enables multi-step transformations in one pot:
Hydroacylation of Cyclopropenes
-
Reagents : α-Ketoacids, blue LED light
-
Mechanism : Decarboxylation generates acyl radicals, which add to cyclopropenes followed by cyclopropane ring closure .
Zinc-Mediated Cross-Electrophile Coupling (XEC)
Intramolecular XEC of 1,3-dimesylates forms fused cyclopropanes:
| Substrate | Conditions | Yield | dr (trans:cis) | Reference |
|---|---|---|---|---|
| 1,3-Dimesylate | Zn dust, MgBr₂, DMA, 80°C | 69% | 3.6:1 |
Factors Influencing Reactivity
Eigenschaften
Molekularformel |
C3H5BrZn |
|---|---|
Molekulargewicht |
186.4 g/mol |
IUPAC-Name |
zinc;cyclopropane;bromide |
InChI |
InChI=1S/C3H5.BrH.Zn/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
IKVDXUFZJARKPF-UHFFFAOYSA-M |
Kanonische SMILES |
C1C[CH-]1.[Zn+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















